

Vicagrel: A Technical Overview of Early-Phase Clinical Trial Results

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Compound of Interest

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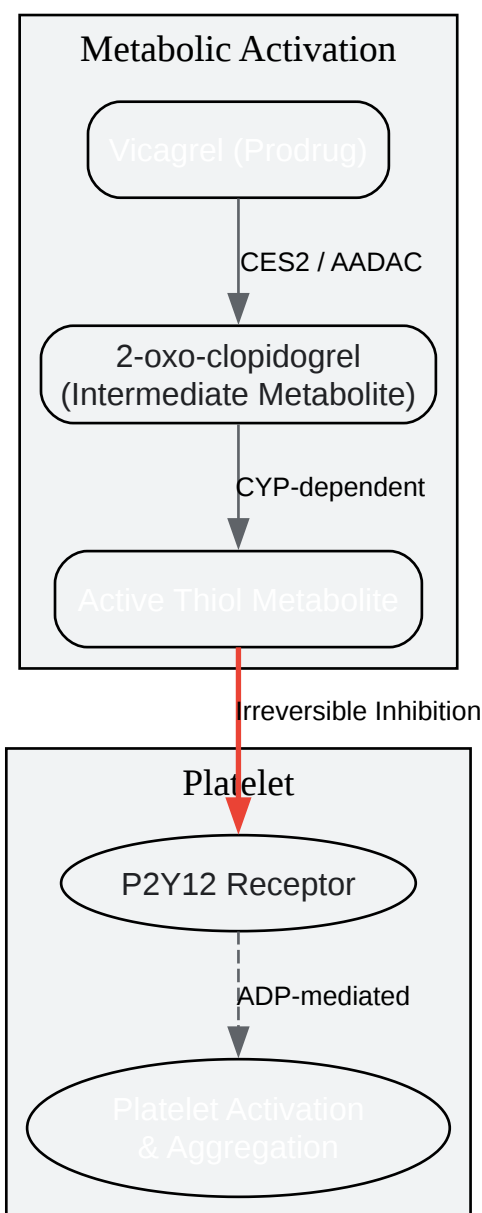
For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicagrel is a novel, orally active antiplatelet agent under development for the management of cardiovascular diseases, including acute coronary syndrome.[1] As a thienopyridine derivative and a prodrug, **Vicagrel** is designed to irreversibly inhibit the P2Y12 receptor on platelets, a critical step in preventing platelet activation and aggregation.[1][2] A key distinguishing feature of **Vicagrel** is its metabolic activation pathway, which circumvents the highly polymorphic cytochrome P450 (CYP) 2C19 enzyme, potentially offering a more predictable and consistent antiplatelet effect compared to clopidogrel.[3] This whitepaper provides an in-depth technical summary of the early-phase clinical trial results for **Vicagrel**, focusing on its pharmacokinetics, pharmacodynamics, safety, and tolerability.

Mechanism of Action

Vicagrel, like clopidogrel, ultimately works by blocking the P2Y12 receptor. However, its activation pathway is different. After oral administration, **Vicagrel** is hydrolyzed to its active intermediate, 2-oxo-clopidogrel, by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC), rather than being metabolized by CYP enzymes in the initial step.[3] This intermediate is then further metabolized to the active thiol metabolite that irreversibly binds to and inhibits the P2Y12 receptor.[1][3] This inhibition prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombus formation.[1]



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Caption: Vicagrel's metabolic activation and mechanism of action.

Early Phase Clinical Trial Data

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers and patients with coronary artery disease have demonstrated that **Vicagrel** is rapidly absorbed and extensively metabolized.[4][5] The parent drug is present in very low concentrations in circulation.[4] The active metabolite, M15-2 (also

referred to as H4), reaches peak plasma concentration (Tmax) rapidly, generally between 0.33 to 0.75 hours after administration.[4][6]

Pharmacokinetic parameters of **Vicagrel**'s active metabolite have been shown to be dose-proportional within the studied ranges.[4][6] Notably, a 5 mg dose of **Vicagrel** has been reported to produce a similar plasma exposure (AUC) of the active metabolite as a 75 mg dose of clopidogrel.[4][6] Furthermore, a 20 mg loading dose of **Vicagrel** resulted in a 29% higher exposure compared to a 300 mg loading dose of clopidogrel.[4] Importantly, the pharmacokinetic profile of **Vicagrel**'s active metabolite does not appear to be significantly influenced by CYP2C19 polymorphisms.[7][8]

Table 1: Pharmacokinetic Parameters of **Vicagrel**'s Active Metabolite (M15-2/H4)

Study Population	Vicagrel Dose	Comparator Dose (Clopidogrel)	Tmax (h)	Key AUC Findings	Citation
Healthy Chinese Volunteers	5-75 mg (single dose)	75 mg	0.50	AUC of H4 for 5 mg Vicagrel was similar to 75 mg clopidogrel.	[4]
Healthy Chinese Volunteers	20 mg (single dose)	300 mg	0.50	Mean AUC0-t of H4 was 29% higher for 20 mg Vicagrel.	[4]
Healthy Chinese Volunteers	5-15 mg (10 days)	75 mg (10 days)	0.33-0.50	Exposure of active metabolite was ~10-fold higher than clopidogrel.	[6]
Patients with CAD undergoing PCI	20/5 mg, 24/6 mg, 30/7.5 mg (LD/MD)	300/75 mg (LD/MD)	Not specified	Plasma concentration of M15-2 had a similar AUC and Tmax to clopidogrel.	[7]

LD: Loading Dose, MD: Maintenance Dose, CAD: Coronary Artery Disease, PCI: Percutaneous Coronary Intervention

Pharmacodynamics

Pharmacodynamic assessments have consistently shown that **Vicagrel** produces potent and rapid inhibition of platelet aggregation (IPA).[6][9] In a dose-escalating study in healthy

volunteers, **Vicagrel** demonstrated a dose-dependent increase in IPA, with doses of 10 mg and 15 mg showing greater inhibition than 75 mg of clopidogrel.[9] A loading dose of 30 mg of **Vicagrel** followed by a 7.5 mg maintenance dose resulted in a maximum IPA similar to the combined use of **Vicagrel** and aspirin.[9][10]

In a Phase II trial involving patients with coronary artery disease undergoing percutaneous coronary intervention (PCI), various dosing regimens of **Vicagrel** demonstrated comparable antiplatelet effects to clopidogrel.[7][8]

Table 2: Pharmacodynamic (Inhibition of Platelet Aggregation) Data for **Vicagrel**

Study Population	Vicagrel Dose	Comparator Dose (Clopidogrel)	% Inhibition of Platelet Aggregation (IPA)	Citation
Healthy Chinese Volunteers	5 mg (10 days)	75 mg (10 days)	32.4% (at 4h post-dose on day 10)	[9]
Healthy Chinese Volunteers	10 mg (10 days)	75 mg (10 days)	60.7% (at 4h post-dose on day 10)	[9]
Healthy Chinese Volunteers	15 mg (10 days)	75 mg (10 days)	79.1% (at 4h post-dose on day 10)	[9]
Healthy Chinese Volunteers	30 mg (LD) / 7.5 mg (MD for 8 days)	-	65.8% (at 4h post-dose on day 8)	[9]
Patients with CAD undergoing PCI	20/5 mg (LD/MD)	300/75 mg (LD/MD)	30.19% (on Day 28)	[7][8]
Patients with CAD undergoing PCI	24/6 mg (LD/MD)	300/75 mg (LD/MD)	35.02% (on Day 28)	[7][8]
Patients with CAD undergoing PCI	30/7.5 mg (LD/MD)	300/75 mg (LD/MD)	45.61% (on Day 28)	[7][8]

LD: Loading Dose, MD: Maintenance Dose, CAD: Coronary Artery Disease, PCI: Percutaneous Coronary Intervention

Safety and Tolerability

Early-phase clinical trials have indicated that **Vicagrel** is well-tolerated.[6][9] In a study with healthy volunteers, daily doses of 5-15 mg for 10 days were well tolerated.[6] A Phase II study

in patients with coronary artery disease showed no significant differences in adverse events or bleeding rates between different doses of **Vicagrel** and clopidogrel.[\[7\]](#)[\[8\]](#)

Table 3: Safety Profile of **Vicagrel** in a Phase II Trial

Treatment Group (LD/MD)	Adverse Events (%)	Any Bleeding (%)	Citation
Vicagrel 20/5 mg	4.35	13.04	[7] [8]
Vicagrel 24/6 mg	0	14.06	[7] [8]
Vicagrel 30/7.5 mg	1.45	11.59	[7] [8]
Clopidogrel 300/75 mg	5.56	11.11	[7] [8]

LD: Loading Dose, MD: Maintenance Dose

Experimental Protocols

Phase I Dose-Escalating Study in Healthy Volunteers

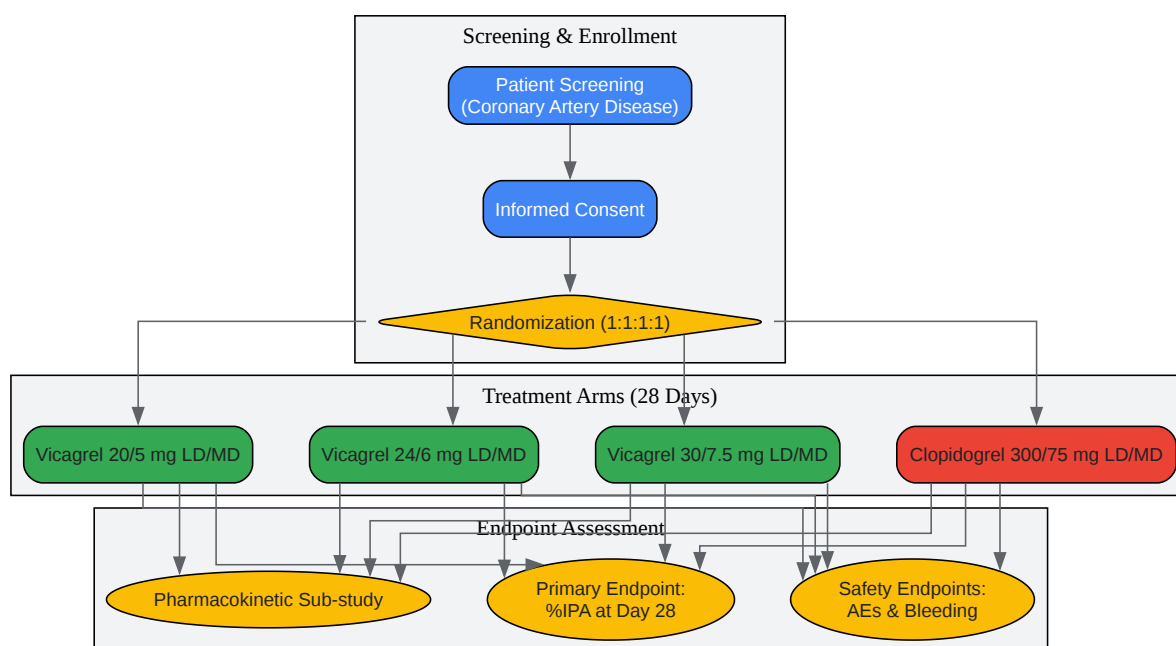
- Study Design: This was a two-part study. Study I was a dose-escalating trial (5-15 mg). For each dose, participants were randomized to receive **Vicagrel**, clopidogrel, or a placebo.[\[10\]](#) Study II assessed the interaction between **Vicagrel** and aspirin.[\[10\]](#)
- Pharmacokinetic Analysis: Plasma concentrations of **Vicagrel** and clopidogrel metabolites were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[\[10\]](#)
- Pharmacodynamic Assessment: Platelet aggregation was assessed using the VerifyNow-P2Y12 assay.[\[10\]](#)

Phase II Dose-Exploring Study in Patients with Coronary Artery Disease

- Study Design: A multicenter, randomized, double-blind, triple-dummy, dose-exploring trial.[\[7\]](#) [\[8\]](#) Patients were randomized to receive one of three different loading and maintenance

doses of **Vicagrel** or a standard dose of clopidogrel, in combination with aspirin.[7][8]

- Primary Endpoint: Inhibition of adenosine diphosphate (ADP)-induced platelet aggregation (%IPA) at 28 days.[7][8]
- Safety Endpoints: Monitoring of adverse events (AEs) and bleeding events as defined by the Bleeding Academic Research Consortium (BARC).[7][8]
- Pharmacokinetic Subgroup Analysis: PK profiles and the influence of CYP2C19 polymorphisms were explored in a subgroup of patients.[7][8]



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Caption: Workflow for a Phase II dose-exploring clinical trial of **Vicagrel**.

Conclusion

The early-phase clinical trial data for **Vicagrel** are promising, suggesting it is a potent antiplatelet agent with a rapid onset of action and a favorable safety profile. Its distinct metabolic pathway, which is independent of CYP2C19, may offer a significant clinical advantage by providing a more consistent antiplatelet effect across different patient populations. The comparable efficacy and safety to clopidogrel in early trials, coupled with its unique pharmacokinetic properties, support the continued development of **Vicagrel** in later-phase clinical studies for the treatment of cardiovascular diseases.

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